5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine
Description
This pyrimidine derivative features a bromine atom at position 5, a substituted pyrazole ring at position 2, a 4-ethylpiperazine moiety at position 4, and a methyl group at position 4. The compound’s synthesis likely involves multi-step functionalization of a pyrimidine core, with bromination and nucleophilic substitution reactions to install the pyrazole and piperazine groups.
Properties
Molecular Formula |
C16H23BrN6 |
|---|---|
Molecular Weight |
379.30 g/mol |
IUPAC Name |
5-bromo-2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C16H23BrN6/c1-5-21-6-8-22(9-7-21)15-14(17)13(4)18-16(19-15)23-12(3)10-11(2)20-23/h10H,5-9H2,1-4H3 |
InChI Key |
XTDVHHSYNMNRBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2Br)C)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share the pyrimidine core fused with a pyrazole ring but lack the bromine and ethylpiperazine substituents. These derivatives are synthesized via cyclization of pyrazole precursors and are studied for isomerization behavior (e.g., conversion to triazolopyrimidines) .
Pyrimidine-Based Agrochemicals
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ) shares the brominated pyrimidine motif but features a dione ring system instead of substituted heterocycles. Bromacil acts as a herbicide by inhibiting photosynthesis, highlighting how bromine’s electron-withdrawing properties can enhance bioactivity in pyrimidine derivatives . In contrast, the ethylpiperazine group in the target compound suggests a focus on CNS or kinase targets due to piperazine’s prevalence in neurotransmitter mimetics.
Ethylpiperazine-Containing Pyrimidines
Ethylpiperazine, with its basic nitrogen, could improve solubility and bioavailability compared to sulfamate groups, which are more hydrolytically stable but less metabolically versatile.
Structural and Functional Comparison Table
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